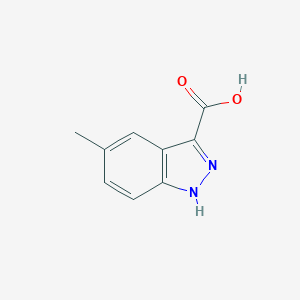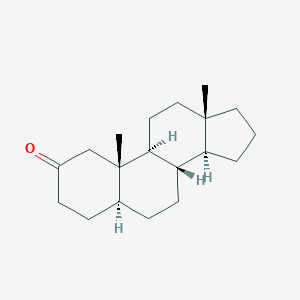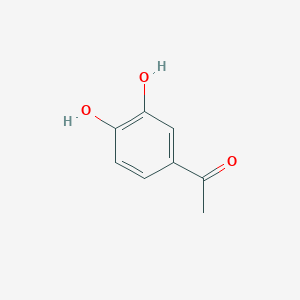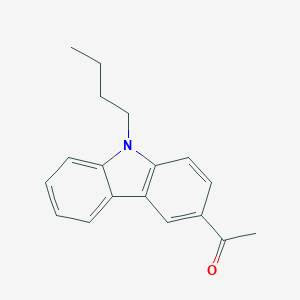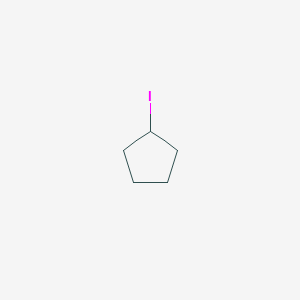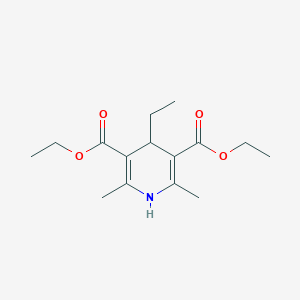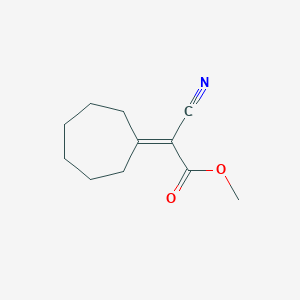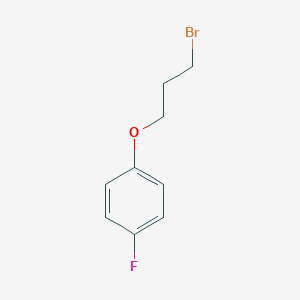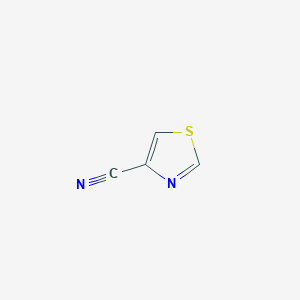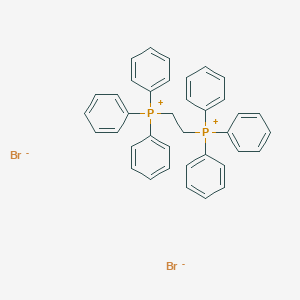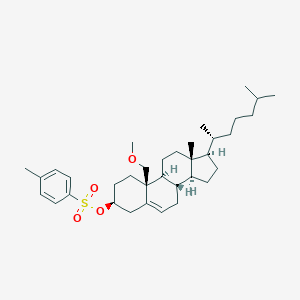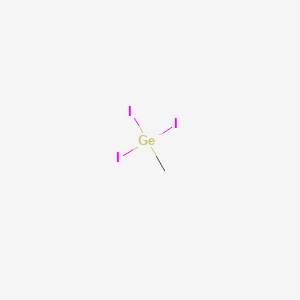
Germane, triiodomethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Germane, triiodomethyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including biochemistry, pharmacology, and material science. This compound is a derivative of germane, a colorless, flammable gas that is commonly used in semiconductor manufacturing. Triiodomethyl-germane is synthesized by reacting germane with iodine and is characterized by its unique chemical properties that make it suitable for a wide range of applications. In
作用机制
The mechanism of action of triiodomethyl-germane is not well understood. However, it is believed to work by modifying the structure and function of proteins and peptides. It has been shown to react with cysteine residues in proteins, leading to the formation of stable adducts. This modification can alter the activity and function of the protein, providing a tool for studying protein structure and function.
生化和生理效应
Triiodomethyl-germane has been shown to have both biochemical and physiological effects. In biochemical studies, it has been shown to modify the structure and function of proteins and peptides. In physiological studies, it has been shown to have anti-inflammatory and anti-cancer properties. It has also been shown to have an effect on the immune system, modulating the response of immune cells to inflammatory stimuli.
实验室实验的优点和局限性
The use of triiodomethyl-germane in lab experiments has several advantages, including its high reactivity and specificity for cysteine residues in proteins. It is also relatively easy to use and can be easily incorporated into standard experimental protocols. However, there are also limitations to its use, including its potential toxicity and the need for specialized equipment for its synthesis and handling.
未来方向
There are several future directions for the use of triiodomethyl-germane in scientific research. One area of interest is in the development of novel drugs for the treatment of inflammatory and cancerous diseases. Another area of interest is in the development of new materials for use in electronics and photonics. Additionally, further studies are needed to understand the mechanism of action of triiodomethyl-germane and its potential applications in other areas of scientific research.
Conclusion
In conclusion, triiodomethyl-germane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including biochemistry, pharmacology, and material science. Its unique chemical properties make it suitable for a wide range of applications, and its use in scientific research is likely to continue to grow in the future. Further studies are needed to fully understand its mechanism of action and potential applications in other areas of scientific research.
合成方法
The synthesis of triiodomethyl-germane involves the reaction of germane with iodine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The synthesis of triiodomethyl-germane is a complex process that requires a high level of technical expertise and specialized equipment.
科学研究应用
Triiodomethyl-germane has a wide range of applications in scientific research, including biochemistry, pharmacology, and material science. In biochemistry, it is used as a reagent for the modification of proteins and peptides. It has been shown to be effective in the labeling of proteins for structural and functional studies. In pharmacology, it has potential applications in drug discovery and development. It has been shown to have anti-inflammatory and anti-cancer properties. In material science, it is used as a precursor for the synthesis of germanium-based materials, including semiconductors and optical fibers.
属性
CAS 编号 |
1111-91-7 |
|---|---|
产品名称 |
Germane, triiodomethyl- |
分子式 |
CH3GeI3 |
分子量 |
468.38 g/mol |
IUPAC 名称 |
triiodo(methyl)germane |
InChI |
InChI=1S/CH3GeI3/c1-2(3,4)5/h1H3 |
InChI 键 |
ZDTUKPVLYIZWDN-UHFFFAOYSA-N |
SMILES |
C[Ge](I)(I)I |
规范 SMILES |
C[Ge](I)(I)I |
其他 CAS 编号 |
1111-91-7 |
同义词 |
Triiodo(methyl)germane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



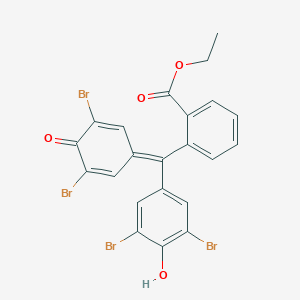
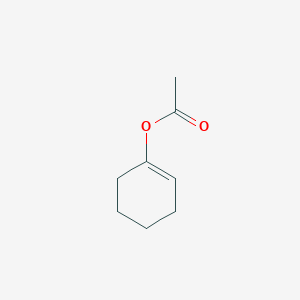
![(3R,5R,8S,9S,10S,11S,13S,14S,17R)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,11,17-triol](/img/structure/B73273.png)
